Methyl 2-(quinolin-3-yl)acetate
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
847458-93-9 |
|---|---|
Molecular Formula |
C12H11NO2 |
Molecular Weight |
201.22 g/mol |
IUPAC Name |
methyl 2-quinolin-3-ylacetate |
InChI |
InChI=1S/C12H11NO2/c1-15-12(14)7-9-6-10-4-2-3-5-11(10)13-8-9/h2-6,8H,7H2,1H3 |
InChI Key |
RLSIHKPMERGBNM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)CC1=CC2=CC=CC=C2N=C1 |
Origin of Product |
United States |
The Enduring Significance of the Quinoline Scaffold
The quinoline (B57606) ring system is widely regarded as a "privileged scaffold" in medicinal chemistry, a testament to its recurring presence in a multitude of biologically active compounds. rsc.orgnih.gov Its unique structural and electronic properties allow for diverse functionalization, enabling chemists to fine-tune the pharmacological profiles of quinoline-based molecules. rsc.orgfrontiersin.org This versatility has led to the development of a wide range of therapeutic agents, including antimalarial, antibacterial, anticancer, and anti-inflammatory drugs. nih.govorientjchem.org Beyond pharmaceuticals, quinoline derivatives are integral to the creation of agrochemicals, such as pesticides and herbicides, and advanced materials with specific optical and electrical properties. numberanalytics.com
The ability to introduce various functional groups at different positions on the quinoline ring through methods like C-H bond functionalization has further expanded its chemical space and therapeutic potential. rsc.orgresearchgate.net This strategic modification allows researchers to enhance efficacy, target selectivity, and safety profiles of novel compounds. rsc.org
A Journey Through Time: the Synthesis and Investigation of Quinoline Derivatives
The history of quinoline (B57606) chemistry dates back to 1834, when it was first isolated from coal tar. nih.govwikipedia.org However, the systematic synthesis of quinoline derivatives began in the late 19th century with the development of several named reactions that remain fundamental to this day. iipseries.org
A timeline of key discoveries in quinoline synthesis:
1880: The Skraup Synthesis: Developed by Zdenko Hans Skraup, this was one of the earliest methods, involving the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. numberanalytics.comiipseries.org
1881: The Doebner-von Miller Reaction: This variation uses α,β-unsaturated aldehydes or ketones to produce 2- and 4-substituted quinolines. nih.gov
1882: The Friedländer Synthesis: This method involves the condensation of an o-aminoaryl aldehyde or ketone with a compound containing a methylene (B1212753) group alpha to a carbonyl, typically in the presence of a base. orientjchem.orgiipseries.org
1887: The Conrad-Limpach-Knorr Synthesis: This reaction between anilines and β-ketoesters yields 4-hydroxyquinolines. nih.gov
1888: The Combes Synthesis: This method produces 2,4-disubstituted quinolines from the reaction of anilines and β-diketones. wikipedia.orgiipseries.org
1963: The Povarov Reaction: This cycloaddition reaction involves an aromatic imine and an alkene to form tetrahydroquinolines, which can be oxidized to quinolines. iipseries.org
These classical methods, along with modern advancements such as microwave-assisted and metal-free syntheses, have provided chemists with a powerful toolkit for accessing a wide array of quinoline derivatives. nih.govnih.gov
Positioning Methyl 2 Quinolin 3 Yl Acetate in the Research Landscape
Direct Synthesis Strategies for this compound
The direct synthesis of this compound can be approached through methods that introduce the acetate functional group onto a pre-formed quinoline ring. One common strategy involves the use of quinoline precursors that are suitably activated for nucleophilic substitution or cross-coupling reactions. For instance, a plausible route mirrors the synthesis of analogous compounds, where a hydroxyquinoline is reacted with a haloacetate ester. researchgate.net
Palladium-catalyzed reactions offer a powerful tool for the direct and efficient synthesis of functionalized quinolines. A one-pot method has been developed for synthesizing polysubstituted quinolines from readily available 2-amino aromatic ketones and alkynes, presenting an alternative pathway to compounds like this compound. nih.gov Another advanced approach involves the reductive cyclization of ortho-nitro substituted Baylis-Hillman acetates, which can be catalyzed by iron complexes to yield 3-substituted quinolines in moderate to good yields. nih.gov
Multi-Step Reaction Sequences for Quinoline Core Construction and Functionalization
The synthesis of this compound and its analogs often relies on multi-step sequences that first construct the fundamental quinoline skeleton, followed by strategic modifications to introduce the desired functional groups.
Condensation Reactions in Quinoline Ring Formation
Classic named reactions remain fundamental to the construction of the quinoline ring system. These condensation reactions typically involve the reaction of anilines with carbonyl-containing compounds.
Combes Synthesis : This method involves the acid-catalyzed condensation of an aniline (B41778) with a β-diketone to form a substituted quinoline. wikipedia.org
Doebner-von Miller Reaction : This reaction utilizes an aniline and an α,β-unsaturated carbonyl compound to produce the quinoline scaffold. researchgate.net
Friedländer Synthesis : In this approach, a 2-aminoaryl aldehyde or ketone is condensed with a compound containing an α-methylene group adjacent to a carbonyl group. youtube.com
Pfitzinger Reaction : This synthesis involves the reaction of isatin (B1672199) with a carbonyl compound to yield quinoline-4-carboxylic acids, which can be further modified. researchgate.netnih.gov
Vilsmeier-Haack Reaction : The formylation of acetanilides using the Vilsmeier-Haack reagent (a mixture of phosphorus oxychloride and dimethylformamide) is a key method for producing 2-chloroquinoline-3-carbaldehydes. mdpi.comingentaconnect.comallresearchjournal.com These carbaldehydes are versatile intermediates that can be converted into the desired acetate side-chain.
Intramolecular Cyclization Approaches to Quinoline Skeletons
Intramolecular cyclization provides a powerful strategy for forming the quinoline ring, often with good control over regioselectivity.
Electrophilic Cyclization : N-(2-alkynyl)anilines can undergo a 6-endo-dig electrophilic cyclization when treated with electrophiles like iodine monochloride (ICl) or bromine (Br2), yielding 3-haloquinolines. nih.gov These halogenated quinolines serve as valuable precursors for further functionalization, including the introduction of an acetate group.
Reductive Cyclization : As mentioned earlier, the transition-metal-catalyzed reductive cyclization of o-nitro Baylis-Hillman acetates provides a direct route to 3-substituted quinolines. nih.gov
Tandem Cyclization : Metal-free approaches have been developed, such as the tandem cyclization of 2-styrylanilines with 2-methylquinolines, to afford functionalized quinoline derivatives. nih.govacs.org
Palladium-Catalyzed C-H Alkenylation : The intramolecular C-H alkenylation of N-phenylacrylamides, catalyzed by palladium, leads to the formation of quinolin-2(1H)-ones, which are structural analogs. nih.gov
Strategic Substitution Reactions for Regioselective Functionalization
Once the quinoline core is formed, regioselective functionalization is crucial for introducing substituents at specific positions, such as the C-3 position required for this compound.
Metalation : Direct metalation of the quinoline ring is a key strategy. The use of strong bases like lithium diisopropylamide (LDA) can selectively deprotonate the C-3 position, allowing for the introduction of an electrophile. nih.gov
Halogen-Metal Exchange : For quinolines bearing halogen atoms, a bromine-magnesium exchange reaction can generate a Grignard reagent at a specific position. acs.org This allows for subsequent reactions with electrophiles to install the desired functional group.
Directed C-H Functionalization : The use of a directing group, often on the quinoline nitrogen (as in quinoline N-oxides), can guide transition metal catalysts to activate a specific C-H bond for functionalization. mdpi.comresearchgate.netnih.gov The directing group can often be removed in a subsequent step.
Advanced Carbon-Carbon and Carbon-Heteroatom Coupling Reactions
Modern cross-coupling reactions have become indispensable tools for the synthesis of complex organic molecules, including functionalized quinolines.
Applications of Sonogashira-Hagihara Coupling in Quinoline Synthesis
The Sonogashira-Hagihara coupling is a palladium-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide. libretexts.orgwikipedia.org This reaction is particularly useful for forming carbon-carbon bonds between sp2 and sp hybridized carbon atoms.
The reaction typically employs a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base. libretexts.org Its mild reaction conditions have made it a widely used method in the synthesis of complex molecules. wikipedia.org
In the context of quinoline synthesis, the Sonogashira coupling has been applied to functionalize halo-quinolines. For example, 2-chloro-3-formyl-quinolines can react with various terminal alkynes to produce 2-alkynyl-3-formyl-quinolines. rsc.org The regioselectivity of the Sonogashira coupling is a key advantage; in dihaloquinolines, the reaction preferentially occurs at the more reactive halide position (e.g., iodine over bromine). libretexts.org Modified Sonogashira protocols that are copper-free have also been developed and applied to quinoline functionalization. researchgate.net Furthermore, this coupling has been successfully used in the synthesis of alkynylquinoline-5,8-diones. researchgate.net
Ligand-Free Copper-Catalyzed Cyclization Methodologies
Copper-catalyzed reactions have gained significant traction in the synthesis of nitrogen-containing heterocycles due to the low cost and low toxicity of copper salts compared to other transition metals like palladium, ruthenium, and rhodium. rsc.org A notable advancement is the development of ligand-free copper-catalyzed cyclization reactions, which simplify the reaction setup and reduce costs. These methods often utilize air or molecular oxygen as the oxidant, presenting a greener and more economical approach. ias.ac.inrsc.org
One such methodology involves a [3+2] cycloaddition of ethyl 2-(quinolin-2-yl)acetates with (E)-chalcones, catalyzed by copper in a one-pot synthesis to produce pyrrolo[1,2-a]quinolines. rsc.org This reaction proceeds in moderate to good yields with air as the sole oxidant under mild conditions. rsc.org The mechanism involves a tandem sequence of Michael addition, C-N coupling, and annulation. rsc.org While this specific example leads to a fused quinoline system, the underlying principles of copper-catalyzed C-N bond formation are relevant to the synthesis of various quinoline derivatives. rsc.org
Another approach is the copper-catalyzed three-component cascade cyclization for the synthesis of quinoline-4-thiols from diaryliodonium salts, alkynyl sulfides, and nitriles. acs.org The sulfur atom in this reaction plays a crucial role in directing the regioselectivity by stabilizing a high-valent vinyl copper intermediate. acs.org Furthermore, a copper-catalyzed dual cyclization has been developed for the synthesis of the quinindoline core structure. nih.gov This process starts with a Lewis acid-accelerated addition of aniline to a nitrile to form an indole (B1671886) substructure, followed by a copper-catalyzed C-N coupling to construct the quinoline ring. nih.gov
These ligand-free copper-catalyzed methods represent a significant step towards more sustainable and efficient synthesis of complex quinoline-based molecules.
Friedländer Reaction Implementations for Quinoline Derivatives
The Friedländer annulation, first reported in 1882, remains one of the most direct and popular methods for synthesizing quinolines. wikipedia.orgresearchgate.netacs.org The reaction involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an enolizable methylene (B1212753) group. researchgate.net
Traditionally, the Friedländer reaction is carried out by refluxing the reactants in an aqueous or alcoholic solution with a base catalyst, or by heating the neat mixture at high temperatures (150-220°C). researchgate.net Common base catalysts include piperidine, sodium ethoxide, and potassium hydroxide. researchgate.net However, modern variations often employ acid catalysts such as trifluoroacetic acid, toluenesulfonic acid, iodine, and various Lewis acids. wikipedia.org
Several catalysts have been explored to improve the efficiency and conditions of the Friedländer reaction. For instance, ceric ammonium (B1175870) nitrate (B79036) (10 mol%) has been used as a catalyst to synthesize a diverse range of quinolines at ambient temperature in just 45 minutes. nih.gov A sulfonic acid-functionalized liquid, 4-Imidazol-1-yl-butane-1-sulfonic acid (ImBu-SO3H), has been shown to act as both a solvent and a catalyst, providing good yields in short reaction times. tandfonline.comtandfonline.com This dual-function catalyst can be recycled using water extraction, adding to the sustainability of the process. tandfonline.comtandfonline.com
The mechanism of the Friedländer synthesis can proceed through two primary pathways. wikipedia.org In the first, an aldol (B89426) addition between the 2-aminoaryl carbonyl and the methylene compound is the rate-limiting step, followed by dehydration and imine formation to yield the quinoline. wikipedia.org The second pathway involves the initial formation of a Schiff base, followed by an intramolecular aldol reaction and subsequent elimination. wikipedia.org
| Catalyst | Conditions | Key Advantages | Reference |
|---|---|---|---|
| Base Catalysts (e.g., Piperidine, NaOH, KOH) | Reflux in aqueous/alcoholic solution or neat heating (150-220°C) | Classical, well-established method | researchgate.net |
| Acid Catalysts (e.g., Trifluoroacetic acid, Iodine) | Varies | Modern alternative to base catalysis | wikipedia.org |
| Ceric Ammonium Nitrate (10 mol%) | Ambient temperature, 45 minutes | Fast reaction, mild conditions | nih.gov |
| 4-Imidazol-1-yl-butane-1-sulfonic acid (ImBu-SO3H) | Acts as both solvent and catalyst | Good yields, short reaction times, recyclable catalyst | tandfonline.comtandfonline.com |
Michael Addition Reaction in Quinoline Derivative Synthesis
The Michael addition, a conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, is a fundamental carbon-carbon bond-forming reaction widely used in organic synthesis. wikipedia.orgbyjus.com In the context of quinoline synthesis, the Michael addition can be a key step in multi-step reaction cascades leading to the formation of the quinoline core.
For example, the synthesis of certain quinoline derivatives can be initiated by a Michael addition. A proposed mechanism for the formation of pyrazolylquinolin-2-one hybrids involves a Michael addition as a crucial step. researchgate.net This highlights the versatility of the Michael reaction in constructing complex heterocyclic systems.
Furthermore, asymmetric Michael additions, which control the stereochemistry of the product, have been achieved using chiral catalysts. wikipedia.org For instance, quinine (B1679958) and its derivatives have been employed as organocatalysts in the asymmetric Michael addition of malononitriles to enones, demonstrating the potential for creating enantiomerically enriched quinoline precursors. rsc.orgwikipedia.org The Mukaiyama-Michael addition, a variation that uses a silyl (B83357) enol ether as the nucleophile, often catalyzed by titanium tetrachloride, provides another avenue for this transformation. byjus.com
Catalytic Methodologies in Quinoline Synthesis
The development of catalytic methods has revolutionized the synthesis of quinolines, offering milder reaction conditions, higher efficiency, and greater functional group tolerance compared to classical methods. ias.ac.innih.gov
Metal-Catalyzed Processes (e.g., FeCl3-catalyzed)
Transition metal catalysts have become indispensable in the synthesis of quinoline scaffolds. ias.ac.in Iron(III) chloride (FeCl₃) has emerged as an inexpensive, non-toxic, and environmentally benign catalyst for quinoline synthesis. tandfonline.comresearchgate.net A facile, one-pot synthesis of quinoline derivatives has been reported using FeCl₃·6H₂O as a catalyst for the condensation of 2-aminoarylketones and active methylene compounds in water. tandfonline.comresearchgate.net This method offers several advantages, including mild reaction conditions, high yields, short reaction times, and the potential for catalyst reuse. tandfonline.com
Other metal-catalyzed approaches include those using nickel, which can catalyze the synthesis of quinolines from α-2-aminoaryl alcohols and ketones or secondary alcohols. organic-chemistry.org Manganese(II) complexes have also been used for the synthesis of quinolines from amino alcohols and ketones. organic-chemistry.org
Organocatalysis in Quinoline Derivative Formation (e.g., L-proline)
Organocatalysis, the use of small organic molecules as catalysts, has gained prominence as a "green" alternative to metal-based catalysis, avoiding the use of potentially toxic metals. nih.gov L-proline, a naturally occurring amino acid, has been identified as an efficient organocatalyst for the synthesis of various quinoline derivatives. researchgate.netrsc.orgoiccpress.com
L-proline has been successfully used to catalyze the three-component condensation reaction of 2H-indene-1,3-dione, naphthalen-1-amine, and various aldehydes in aqueous media to produce benzo[h]-indeno[1,2-b]-quinoline derivatives. researchgate.netoiccpress.com This method is noted for its simplicity, high yields, and environmentally friendly reaction conditions. rsc.org L-proline has also been shown to catalyze the synthesis of pyrazolo[3,4-b]quinoline derivatives in a solvent-free, one-pot, multi-component reaction, and in some cases, can even induce enantioselectivity. rsc.org
Green Chemistry Approaches and Sustainable Synthesis Protocols for Quinoline Derivatives
The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly being applied to the synthesis of quinolines. ijpsjournal.comacs.orgresearchgate.net Traditional methods often require harsh conditions, toxic reagents, and generate significant waste. ijpsjournal.comresearchgate.net
Sustainable approaches focus on several key areas:
Use of Greener Solvents: Replacing hazardous organic solvents with more environmentally benign alternatives like water or ethanol (B145695), or conducting reactions under solvent-free conditions. ijpsjournal.comresearchgate.net
Energy Efficiency: Employing energy-efficient techniques such as microwave or ultrasound irradiation to reduce energy consumption. ijpsjournal.comiipseries.org
Benign Catalysts: Utilizing non-toxic and recyclable catalysts, such as FeCl₃, L-proline, and various nanocatalysts. acs.orgtandfonline.comijpsjournal.comresearchgate.net For example, formic acid has been explored as an environmentally friendly catalyst. ijpsjournal.com
Renewable Feedstocks: Investigating the use of renewable starting materials, such as plant-based compounds like furfural (B47365), to replace petrochemicals. ijpsjournal.com
The Friedländer synthesis and other classical reactions are being adapted to align with green chemistry principles. ijpsjournal.com For instance, researchers are exploring the use of greener solvents and catalysts for the Friedländer reaction. ijpsjournal.com Multicomponent reactions are also a key strategy in green synthesis as they often exhibit high atom economy and reduce the number of synthetic steps. rsc.org
| Green Chemistry Principle | Application in Quinoline Synthesis | Example | Reference |
|---|---|---|---|
| Use of Greener Solvents | Replacing hazardous solvents with water or ethanol. | FeCl3-catalyzed synthesis in water. | tandfonline.com |
| Energy Efficiency | Utilizing microwave or ultrasound irradiation. | Microwave-assisted Friedländer reaction. | researchgate.net |
| Benign Catalysts | Employing non-toxic and recyclable catalysts. | L-proline catalyzed synthesis in aqueous media. | researchgate.net |
| Renewable Feedstocks | Using plant-based starting materials. | Use of furfural as a petrochemical replacement. | ijpsjournal.com |
Derivatization Strategies of the this compound Scaffold
The versatility of the this compound structure allows for a wide range of chemical modifications. These derivatization strategies are crucial for exploring the structure-activity relationships of quinoline-based compounds.
Modifications at the Quinoline Ring System
Modifications to the quinoline ring of this compound can significantly influence the compound's properties. These changes can be made through various substitution reactions.
Another strategy involves the synthesis of quinoline-2-one derivatives. For example, 4,7-dimethylcoumarin (B83668) can be treated with nitric acid in the presence of concentrated sulfuric acid to produce 4,7-dimethyl-6-nitrocoumarin and 4,7-dimethyl-8-nitrocoumarin. sapub.org The former can then be reacted with hydrazine (B178648) hydrate (B1144303) to yield N-amino-4,7-dimethy-6-nitroquinoline-2-one. sapub.org
Furthermore, the synthesis of (2E)-3-(6-chloro-2-methoxy-quinolin-3-yl)-1-(2,4-dimethyl-quinolin-3-yl)prop-2-en-1-one highlights the potential for creating more complex structures through reactions at the quinoline core. nih.gov The structure of this compound reveals a bent molecule where the two quinoline ring systems are connected by a nearly planar prop-2-en-1-one bridge. nih.gov
The table below summarizes some examples of modifications at the quinoline ring system.
| Starting Material | Reagents | Product | Yield (%) | Reference |
| 8-Methylquinoline | Multiple Steps | Ester of 2-chloroquinoline-8-carboxylic acid | 55 | researchgate.net |
| 4,7-Dimethylcoumarin | HNO₃, H₂SO₄ | 4,7-Dimethyl-6-nitrocoumarin | 80 | sapub.org |
| 4,7-Dimethyl-6-nitrocoumarin | Hydrazine hydrate | N-Amino-4,7-dimethy-6-nitroquinoline-2-one | 95 | sapub.org |
Ester Group Transformations
The ester group of this compound is another key site for derivatization. These transformations can lead to the formation of amides, hydrazides, and other functional groups, which can alter the molecule's biological activity.
A common transformation is the hydrolysis of the ester to the corresponding carboxylic acid, 2-(quinolin-3-yl)acetic acid. sigmaaldrich.com This acid can then be used as a starting material for further reactions.
Another important reaction is the conversion of the ester to a hydrazide. For example, methyl 2-(quinolin-8-yloxy)acetate can be refluxed with hydrazine hydrate in ethanol to produce 2-(quinolin-8-yloxy)acetohydrazide. researchgate.net This hydrazide can then serve as a precursor for the synthesis of other heterocyclic systems. researchgate.net
Amide derivatives can also be synthesized from the ester. For instance, N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides have been prepared from the corresponding methyl ester. nih.gov
The table below provides examples of ester group transformations.
| Starting Material | Reagents | Product | Reference |
| This compound | - | 2-(Quinolin-3-yl)acetic acid | sigmaaldrich.com |
| Methyl 2-(quinolin-8-yloxy)acetate | Hydrazine hydrate, ethanol | 2-(Quinolin-8-yloxy)acetohydrazide | researchgate.net |
| Methyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]acetate | - | N-Alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides | nih.gov |
Introduction of Diverse Heterocyclic Moieties (e.g., oxadiazoles, pyrazolyls, quinoxalinyls)
The introduction of other heterocyclic rings to the this compound scaffold is a widely used strategy to create novel compounds with diverse chemical properties.
Oxadiazoles: 1,3,4-oxadiazole (B1194373) derivatives can be synthesized from hydrazide precursors. For example, 5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazole-2(3H)-thione can be reacted with methyl chloroacetate (B1199739) in a base-catalyzed reaction to yield methyl 2-(5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetate. researchgate.net In another study, a series of quinolin-8-yl[(5-aryl-1,3,4-oxadiazol-2-yl)sulfanyl]acetates were synthesized starting from various substituted aromatic acids. eresearchco.com The synthesis of 3-acetyl-2,5-disubstituted-1,3,4-oxadiazolines has also been reported, where one derivative possessing a quinolin-4-yl substituent showed promising antibacterial activity. nih.govmdpi.com
Pyrazolyls: Quinoline-containing pyrazolone (B3327878) derivatives have been synthesized through the condensation of substituted 5-methyl-2,4-dihydro-pyrazol-3-ones with substituted 2-chloro/hydroxy quinoline-3-carbaldehydes. jocpr.com
Quinoxalinyls: A variety of quinoxaline (B1680401) derivatives have been synthesized from precursors related to this compound. For example, a series of N-alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides and methyl-2-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)acetylamino]alkanoates were prepared from 3-phenylquinoxaline-2(1H)-thione. nih.gov The synthesis of 2,3-di(furan-2-yl)-6-(3-N,N-diethyl carbamoyl-piperidine)carbonyl amino quinoxaline has been described, starting from the condensation of 1,2-diketones with ortho-phenylenediamine derivatives. nih.gov
The table below showcases the introduction of various heterocyclic moieties.
| Heterocycle | Synthetic Approach | Resulting Compound | Reference |
| Oxadiazole | Reaction of 5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazole-2(3H)-thione with methyl chloroacetate | Methyl 2-(5-((quinolin-8-yloxy)methyl)-1,3,4-oxadiazol-2-ylthio)acetate | researchgate.net |
| Oxadiazole | Cyclization of hydrazide-hydrazones with acetic anhydride | 3-Acetyl-2-(quinolin-4-yl)-5-(3-methyl-4-nitrophenyl)-1,3,4-oxadiazoline | nih.govmdpi.com |
| Pyrazolyl | Condensation of substituted pyrazol-3-ones with quinoline-3-carbaldehydes | (4E)-4-[(2-chloro/hydroxy quinolin-3-yl) methylidene]-2-substituted-5-methyl-2,4-dihydro-3H-pyrazol-3-ones | jocpr.com |
| Quinoxalinyl | Reaction of 3-phenylquinoxaline-2(1H)-thione with soft electrophiles | N-Alkyl-[2-(3-phenyl-quinoxalin-2-ylsulfanyl)]acetamides | nih.gov |
Mass Spectrometry Techniques
Mass spectrometry is a powerful analytical technique utilized for the structural elucidation and characterization of organic compounds. In the context of this compound and its derivatives, several mass spectrometry methods are employed to confirm molecular weight and determine elemental composition with high accuracy.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the unambiguous identification of synthesized compounds. Unlike standard mass spectrometry, HRMS provides highly accurate mass measurements, typically to within a few parts per million (ppm), which allows for the determination of a molecule's elemental composition. This level of precision is crucial for distinguishing between compounds with the same nominal mass but different chemical formulas.
In the analysis of quinoline derivatives, HRMS is routinely used to confirm the successful synthesis of the target molecule. nih.govnih.gov For a newly synthesized batch of a quinoline-amide derivative or a bis-quinolin-3-yl-chalcone, HRMS data provides definitive evidence of its chemical structure by matching the experimentally measured mass to the calculated exact mass. nih.govnih.gov For instance, the structural characterization of a metabolite of 2-amino-3-methylimidazo[4,5-f]quinoline involved obtaining an accurate m/z value of 217.1084, which corresponded to the elemental composition of C₁₁H₁₃ON₄. nih.gov This technique is particularly valuable in modern analytical chemistry and is a standard method for the characterization of novel psychoactive substances and their metabolites. nih.gov
Table 1: Illustrative HRMS Data for a Quinoline Derivative
| Parameter | Value | Reference |
| Compound | 1,2-dihydro-2-amino-5-hydroxy-3-methylimidazo[4,5-f]quinoline | nih.gov |
| Chemical Formula | C₁₁H₁₃ON₄ | nih.gov |
| Calculated Mass | 217.1089 | nih.gov |
| Observed Mass (m/z) | 217.1084 | nih.gov |
This table is for illustrative purposes and shows data for a related quinoline compound to demonstrate the application of HRMS.
Electrospray Ionization Mass Spectrometry (ESI-MS)
Electrospray Ionization (ESI) is a soft ionization technique that is widely used for the analysis of thermally labile and large molecules, making it highly suitable for many quinoline derivatives and their complex adducts. nih.gov In ESI-MS, a solution of the analyte is passed through a highly charged capillary, generating an aerosol of charged droplets. As the solvent evaporates, the charge density on the droplets increases until gas-phase ions are expelled and directed into the mass analyzer. ekb.eg
A key advantage of ESI is its ability to produce multiply charged ions from large molecules, such as proteins or oligonucleotides, without causing significant fragmentation. nih.gov This "soft" nature allows for the precise determination of the molecular weight of the intact molecule. uni-goettingen.de ESI-MS is often coupled with liquid chromatography (LC-MS) to separate complex mixtures before analysis. This combination has been used to study the interaction of bromo-methyl-benzoquinones with oligonucleotides and to identify various phenolic compounds, including flavonoids and anthraquinones, in plant extracts. nih.govtjpr.org For structurally related bromo-methyl-benzoquinones, ESI-MS/MS serves as a rapid screening tool to analyze their reactivity with oligonucleotides. nih.gov
Matrix-Assisted Laser Desorption/Ionization (MALDI-MS)
Matrix-Assisted Laser Desorption/Ionization (MALDI) is another soft ionization technique that enables the analysis of large, non-volatile molecules. nih.govyoutube.com In MALDI-MS, the analyte is co-crystallized with a large excess of a matrix compound—a small, organic molecule that strongly absorbs laser light at a specific wavelength. youtube.com A pulsed laser irradiates the sample, and the matrix absorbs the laser energy, leading to the desorption and ionization of both the matrix and the analyte molecules with minimal fragmentation. youtube.comnih.gov
MALDI is particularly powerful for the analysis of biopolymers like peptides, proteins, and oligonucleotides, as well as synthetic polymers. nih.govyoutube.com It typically produces singly charged ions, which simplifies the resulting mass spectrum, making it ideal for analyzing mixtures. youtube.com The technique is noted for its high sensitivity, requiring only sub-picomole amounts of sample, and its tolerance to contaminants like salts and buffers. nih.gov While specific MALDI-MS studies on this compound are not prevalent, the technique's principles make it a valuable potential tool for characterizing larger, more complex derivatives or conjugates of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy and Photophysical Properties
UV-Vis spectroscopy is used to study the electronic transitions within a molecule. For aromatic systems like quinoline, this technique provides valuable information about the π-electron system and the effects of various substituents on the molecule's electronic structure and photophysical behavior.
Absorption and Emission Spectral Analysis
Quinoline derivatives are known to be fluorescent molecules, and their absorption and emission properties can be tailored by altering their substituents. scielo.br The UV-Vis absorption spectra of quinoline derivatives typically exhibit two distinct absorption bands. These bands are generally attributed to π→π* and n→π* electronic transitions. scielo.br
Studies on various quinoline derivatives have reported characteristic absorption and emission maxima. For example, some quinoline derivatives show absorption bands around 280 nm and 350 nm, with an emission band near 400 nm in polar solvents. scielo.br A series of novel bis-quinolin-3-yl chalcones displayed intense absorption bands in the range of 262–277 nm and a less intense, broader band around 310–330 nm. rsc.org The photophysical properties, including absorption maxima, emission maxima, and Stokes shift, are crucial for evaluating the potential of these compounds as fluorescent probes or in other optical applications. researchgate.net
Table 2: Photophysical Data for Selected Quinoline Derivatives
| Compound Type | Solvent | Absorption λmax (nm) | Emission λem (nm) | Reference |
| Quinoline Derivatives | Polar Solvent | ~280, ~350 | ~400 | scielo.br |
| bis-Quinolin-3-yl Chalcones | Acetonitrile | 262-277, 310-330 | N/A | rsc.org |
| Quinolin-8-yl 2-hydroxybenzoate | Various | 306-308 | N/A | researchgate.net |
| Quinoline-fused Phthalocyanines | DMSO | ~350 (Q band) | N/A | researchgate.net |
This table presents a summary of photophysical data for related quinoline compounds to illustrate typical spectral ranges.
Solvatochromism Studies
Solvatochromism is the phenomenon where a substance's color, or more specifically its absorption or emission spectrum, changes with the polarity of the solvent. This effect provides significant insight into the electronic distribution of a molecule in its ground and excited states. A positive solvatochromic shift (a redshift, or shift to longer wavelengths, with increasing solvent polarity) suggests that the excited state is more polar than the ground state. acs.org
Several studies on quinoline derivatives have demonstrated positive solvatochromism. nih.govrsc.org For instance, a series of bis-quinolin-3-yl chalcones exhibited a redshift in their π–π* transition band as the polarity of the solvent increased. nih.gov This behavior indicates a strong interaction between the polar solvent and the molecule, which stabilizes the more polar excited state and consequently lowers the energy required for the electronic transition. nih.gov Such solvatochromic shift methods are employed to investigate solute-solvent interactions and can be used to estimate the change in dipole moment between the ground and excited states of a molecule. semanticscholar.orgresearchgate.net
Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Confirmation
Single-crystal X-ray diffraction is an indispensable analytical method for the unambiguous determination of molecular structures in the solid state. It provides crucial information on the crystal system, unit cell dimensions, molecular conformation, and the nature of intermolecular forces that govern the crystal packing.
Crystal System and Unit Cell Parameters
The crystal structure of Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetate has been determined, revealing its crystallographic parameters. nih.gov This data serves as a foundational reference for understanding the packing of related quinoline derivatives.
| Crystallographic Parameter | Value for Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetate |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | Value not provided in search results |
| b (Å) | Value not provided in search results |
| c (Å) | Value not provided in search results |
| α (°) | 90 |
| β (°) | Value not provided in search results |
| γ (°) | 90 |
| Volume (ų) | Value not provided in search results |
| Z | 4 |
Molecular Conformation and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)
The conformation of Methyl 2-(4-hydroxy-1-methyl-2-oxo-1,2-dihydro-quinolin-3-yl)acetate is characterized by a nearly orthogonal arrangement between the bicyclic quinolone fragment and the ester group, with a dihedral angle of 83.3 (2)°. nih.gov This twisted conformation is stabilized by an intramolecular C-H···O interaction. nih.gov
Furthermore, π-π stacking interactions are frequently observed in the crystal structures of quinoline compounds. iucr.org These interactions, occurring between the aromatic quinoline rings of adjacent molecules, contribute to the stability of the crystal structure. iucr.org The centroid-centroid distance between stacked rings is a critical parameter in evaluating the strength of these interactions. For instance, in N-(quinolin-8-yl)quinoline-2-carboxamide, a weak intermolecular π-π interaction is present with a centroid-centroid distance of 3.7351 (14) Å. iucr.org Theoretical studies on various quinoline derivatives have also highlighted the importance of intermolecular interactions in their properties. nih.gov
Stereochemical Assignments and Absolute Configuration Determination
For quinoline derivatives that possess chiral centers, single-crystal X-ray diffraction is a powerful tool for the unambiguous determination of their absolute configuration. This is particularly crucial in the study of natural products like quinoline alkaloids, many of which are chiral and exhibit specific biological activities based on their stereochemistry. rsc.orgresearchgate.netpsu.edu
The isolation of quinoline alkaloids from natural sources, such as Choisya ternata, often yields a mixture of enantiomers or diastereomers. rsc.orgpsu.edu X-ray crystallography allows for the definitive assignment of the (R) or (S) configuration at each stereocenter, which is essential for understanding their biosynthetic pathways and for potential synthetic applications. rsc.orgpsu.edu For example, the absolute configurations of several chiral quinoline alkaloids have been successfully determined using this method. rsc.orgpsu.edu In cases where a compound is part of a series of related natural products, the determination of the absolute configuration of one member can often allow for the confident assignment of others within the same family. rsc.org
While this compound itself is achiral, the principles of stereochemical determination via X-ray diffraction are fundamental to the broader class of quinoline compounds, especially those with applications in medicinal chemistry where specific stereoisomers often exhibit desired therapeutic effects. nih.gov
Computational and Theoretical Investigations of Methyl 2 Quinolin 3 Yl Acetate and Analogs
Quantum Mechanical Calculations for Molecular Properties
Quantum mechanical calculations are fundamental to predicting the molecular properties of Methyl 2-(quinolin-3-yl)acetate. These methods, ranging from Hartree-Fock theory to various levels of Density Functional Theory (DFT), allow for the detailed examination of the molecule's behavior at the electronic level.
Hartree-Fock (HF) theory, an ab initio method, serves as a foundational approach for approximating the wavefunction and energy of a quantum many-body system. While it does not account for electron correlation, it provides a valuable starting point for more advanced calculations. For quinoline (B57606) derivatives, HF methods have been employed to study molecular properties and to investigate interactions between ligands and receptors. The application of HF theory to this compound would involve the calculation of its fundamental electronic structure, providing a baseline for understanding its properties.
Density Functional Theory (DFT) has become a widely used method for the computational study of quinoline derivatives due to its balance of accuracy and computational cost. Several functionals are employed to approximate the exchange-correlation energy, each with its own strengths.
B3LYP (Becke, 3-parameter, Lee-Yang-Parr): This hybrid functional is one of the most popular for DFT calculations on organic molecules. Studies on various quinoline derivatives have utilized the B3LYP functional to optimize molecular geometries, calculate vibrational frequencies, and analyze electronic properties like HOMO-LUMO energy gaps rsc.orgirjweb.comresearchgate.netscirp.org. For instance, in a study on a series of tunable quinoline derivatives, the B3LYP/6-31G'(d,p) level of theory was used to optimize the molecular geometry and investigate their photophysical characteristics rsc.org.
CAM-B3LYP (Coulomb-Attenuating Method - B3LYP): This long-range corrected hybrid functional is particularly well-suited for studying systems with charge-transfer excitations. For quinoline-based materials, TD-DFT calculations at the CAM-B3LYP level have been used to accurately predict electronic absorption and emission spectra.
ωB97XD: This functional includes empirical dispersion corrections, making it suitable for studying systems where non-covalent interactions are important. It has been used in combination with other DFT methods to accurately predict the pKa values of substituted quinuclidines, which are structurally related to quinolines.
mPW1PW91 (modified Perdew-Wang 1-parameter for Exchange and Perdew-Wang 91 for Correlation): This hybrid functional has been used in comparative studies of the electrostatic properties of various molecules.
While specific studies applying all these functionals to this compound were not found in the searched literature, the existing research on analogous quinoline derivatives provides a strong indication of their utility in characterizing this molecule.
| Computational Method | Key Features & Applications for Quinoline Derivatives |
| Hartree-Fock (HF) | Foundational ab initio method; provides a good starting point for electronic structure calculations. |
| B3LYP | Popular hybrid functional; widely used for geometry optimization and electronic property calculations of quinoline derivatives rsc.orgirjweb.comresearchgate.netscirp.org. |
| CAM-B3LYP | Long-range corrected functional; suitable for predicting electronic absorption and emission spectra. |
| ωB97XD | Includes dispersion corrections; useful for systems with significant non-covalent interactions. |
| mPW1PW91 | Hybrid functional; used for comparative studies of molecular properties. |
The choice of basis set is a critical factor that influences the accuracy of quantum chemical calculations. A basis set is a set of mathematical functions used to represent the electronic wave function. For quinoline derivatives, various basis sets have been employed, with the Pople-style basis sets being common.
For example, the 6-31G(d,p) and 6-311G(d,p) basis sets are frequently used in DFT studies of quinoline compounds rsc.orgirjweb.com. These are split-valence basis sets that include polarization functions (d and p) on heavy atoms and hydrogen atoms, respectively, to provide a more accurate description of the electron distribution. The selection of an appropriate basis set is a balance between desired accuracy and computational cost. Larger basis sets with diffuse functions, such as 6-311++G(d,p), are often used to improve the description of anions and weak interactions. The optimization of the basis set is crucial for obtaining reliable predictions of molecular properties researchgate.net.
Molecular Geometry Optimization and Conformational Analysis
Molecular geometry optimization is a computational process to find the arrangement of atoms that corresponds to a minimum on the potential energy surface. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that result in the most stable structure. DFT methods, particularly with the B3LYP functional, are commonly used for geometry optimization of quinoline derivatives rsc.org.
Conformational analysis involves identifying the different spatial arrangements of atoms (conformers) that a molecule can adopt through rotation around single bonds. For this compound, the key flexible bond is the C-C bond connecting the acetate (B1210297) group to the quinoline ring. Different orientations of the ester group relative to the quinoline ring will result in different conformers with varying energies. Computational methods can be used to perform a systematic search of the conformational space to identify the low-energy conformers.
While specific conformational analysis studies on this compound were not prominently found, the principles of such analyses are well-established. The relative energies of different conformers would be calculated to determine the most stable conformation and the energy barriers for interconversion between them.
Table of Predicted Geometrical Parameters for a Quinoline Analog (Data for this compound not specifically available in searched literature)
| Parameter | B3LYP/6-31G(d,p) |
| Bond Length (Å) | |
| C-N | Data not available |
| C=O | Data not available |
| Bond Angle (°) | |
| C-C-N | Data not available |
| O-C-O | Data not available |
| Dihedral Angle (°) | |
| C-C-C-O | Data not available |
Electronic Structure Analysis
The electronic structure of a molecule dictates its chemical reactivity and spectroscopic properties. Key aspects of the electronic structure include the distribution of electrons and the energies of the molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the energy of the LUMO is related to its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of the molecule's chemical stability and reactivity scirp.org. A smaller gap generally suggests higher reactivity.
For quinoline and its derivatives, DFT calculations have been widely used to determine the HOMO and LUMO energies and the corresponding energy gap rsc.orgscirp.org. These calculations reveal that the distribution of the HOMO and LUMO is typically spread across the quinoline ring system. In this compound, the presence of the acetate group is expected to influence the energies and distributions of these frontier orbitals.
Table of Calculated HOMO-LUMO Energies and Gap for a Quinoline Analog (Data for this compound not specifically available in searched literature)
| Parameter | B3LYP/6-31G(d,p) | CAM-B3LYP/6-31G(d,p) | ωB97XD/6-31G(d,p) |
| HOMO Energy (eV) | Data not available | Data not available | Data not available |
| LUMO Energy (eV) | Data not available | Data not available | Data not available |
| HOMO-LUMO Gap (eV) | Data not available | Data not available | Data not available |
Energy Gap Determination
The energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) is a crucial quantum chemical parameter that helps in determining the chemical reactivity and kinetic stability of a molecule. rsc.org A smaller HOMO-LUMO energy gap implies a higher reactivity, as less energy is required to excite an electron from the ground state to an excited state. rsc.org Conversely, a large energy gap is indicative of a more stable and less reactive molecule. rsc.org
For quinoline derivatives, the HOMO-LUMO energy gap can be influenced by the nature and position of substituents on the quinoline ring. Electron-donating groups tend to decrease the energy gap, thereby increasing the reactivity of the molecule. rsc.org On the other hand, electron-withdrawing groups can have a more complex effect but often lead to a reduction in the energy gap as well by destabilizing the energy levels. rsc.org
| Compound | Substituent | Energy Gap (eV) |
|---|---|---|
| 6t | –NH2 | 3.640 rsc.org |
| 6v | –OH | 3.402 rsc.org |
| 6s | 2-OMe | 3.809 rsc.org |
| 6f | –CH3 | 3.696 rsc.org |
| 6b | –CN | 3.832 rsc.org |
| 6c | –CF3 | 3.940 rsc.org |
| 6w | –NO2 | 1.936 rsc.org |
In the case of this compound, the acetate group at the 3-position is expected to influence the electronic properties and thus the HOMO-LUMO energy gap. Theoretical calculations, such as those based on Density Functional Theory (DFT), are employed to compute this energy gap and predict the molecule's reactivity. rsc.org
Molecular Electrostatic Potential (MEP) Mapping
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and to identify regions that are prone to electrophilic and nucleophilic attack. researchgate.net The MEP map displays the electrostatic potential on the electron density surface of the molecule, with different colors representing different potential values. Typically, red and orange colors indicate negative potential regions, which are susceptible to electrophilic attack, while blue and green colors represent positive potential regions, which are favorable for nucleophilic attack. researchgate.net
For this compound, the MEP map would likely show negative potential (red/yellow) around the nitrogen atom of the quinoline ring and the oxygen atoms of the acetate group, indicating these as sites for electrophilic interaction. Conversely, positive potential (blue/green) would be expected around the hydrogen atoms. researchgate.net The MEP surface provides valuable insights into the molecule's reactivity and its potential interactions with other molecules. researchgate.net
Vibrational Frequency Calculations and Spectral Assignment Support
Computational methods, particularly Density Functional Theory (DFT) and ab initio Hartree-Fock (HF) calculations, are widely used to predict the vibrational frequencies of molecules. researchgate.net These theoretical calculations provide a powerful tool for the interpretation and assignment of experimental FT-IR and FT-Raman spectra. nih.gov For complex molecules like this compound, where the vibrational modes can be numerous and overlapping, theoretical predictions are invaluable.
The calculated vibrational frequencies are often scaled to account for systematic errors in the theoretical methods and to improve the agreement with experimental data. nih.gov By comparing the calculated and experimental spectra, a detailed and reliable assignment of the observed vibrational bands to specific molecular motions can be achieved. For instance, the characteristic stretching frequency of the C=O bond in the acetate group can be accurately predicted. researchgate.net
| Vibrational Mode | Expected Frequency Range (cm⁻¹) |
|---|---|
| C-H stretching (aromatic) | 3100-3000 researchgate.net |
| C=O stretching (ester) | ~1735 |
| C=C and C=N stretching (quinoline ring) | 1600-1400 |
| C-O stretching (ester) | 1300-1000 |
| C-H bending (out-of-plane) | 900-675 |
Nuclear Magnetic Resonance (NMR) Chemical Shift Predictions using Computational Methods
Computational chemistry offers methods for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which are instrumental in the structural elucidation of organic molecules. liverpool.ac.uk For this compound, theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These predicted values can then be compared with experimental data to confirm the molecular structure.
The accuracy of NMR chemical shift predictions depends on the computational method and basis set used. liverpool.ac.uk Factors such as solvent effects can also be incorporated into the calculations to provide more realistic predictions. liverpool.ac.uk Discrepancies between predicted and experimental shifts can often be attributed to intermolecular interactions, such as π-π stacking, which are known to influence the chemical shifts of quinoline derivatives. uncw.edu
| Carbon Atom | Expected Chemical Shift Range (ppm) |
|---|---|
| C=O (ester) | 160-180 |
| Quinoline C2 | ~150 |
| Quinoline C4 | ~148 |
| Aromatic and Heterocyclic Carbons | 120-140 |
| CH₂ (acetate) | ~40 |
| CH₃ (methyl ester) | ~52 |
Thermodynamic Parameter Calculations
Theoretical calculations can be employed to determine various thermodynamic parameters of a molecule, such as its heat capacity, entropy, and enthalpy, at different temperatures. researchgate.net These calculations are typically based on the vibrational frequencies obtained from computational methods.
For this compound, these thermodynamic properties provide valuable information about its stability and behavior under different thermal conditions. The calculated parameters can be used to understand the molecule's formation, reaction thermodynamics, and equilibrium properties.
| Thermodynamic Parameter | Value |
|---|---|
| Zero-point vibrational energy (kcal/mol) | 154.99 |
| Thermal energy (kcal/mol) | 164.83 |
| Specific heat capacity (cal/mol·K) | 64.45 |
| Entropy (cal/mol·K) | 124.64 |
Emerging Research Directions and Future Perspectives in Methyl 2 Quinolin 3 Yl Acetate Research
Development of Novel Synthetic Routes with Enhanced Efficiency and Selectivity
The synthesis of quinoline (B57606) derivatives has been a subject of intense research for over a century, with a continuous drive to develop more efficient and selective methods. researchgate.net A significant recent advancement is the use of multicomponent reactions (MCRs), which allow for the construction of complex quinoline scaffolds in a single step from multiple starting materials. nih.gov MCRs are advantageous due to their high atom economy and the ability to easily create a diverse range of structures. nih.gov
Another key area of development is the C–H bond functionalization of the quinoline ring. rsc.org This strategy allows for the direct introduction of various functional groups onto the quinoline core, a process that has traditionally been challenging. rsc.org By carefully selecting catalysts and reaction conditions, researchers can achieve precise and selective modifications, which is crucial for developing compounds with desired properties. rsc.org
Exploration of Advanced Derivatization Strategies for Targeted Applications
Derivatization, the process of chemically modifying a compound to enhance its properties, is a cornerstone of quinoline research. Advanced derivatization strategies are being explored to create quinoline derivatives with improved efficacy and target selectivity for a variety of applications, from anticancer agents to materials for photovoltaics. researchgate.netrsc.org For example, the functionalization of the quinoline scaffold can lead to compounds with enhanced biological activity and reduced side effects. rsc.org
Derivatization is also crucial for analytical purposes, such as in the unambiguous identification of complex molecules in mixtures using techniques like gas and liquid chromatography. nih.govresearchgate.net This is particularly important in metabolomics and other fields where precise identification of molecules is essential. bohrium.com
Deeper Elucidation of Molecular Mechanisms of Action for Biological Phenomena
Quinoline derivatives exhibit a wide spectrum of biological activities, including anticancer, nih.govresearchgate.netmdpi.com anti-inflammatory, researchgate.net neuroprotective, nih.gov and antimicrobial effects. mdpi.com A significant portion of current research is dedicated to understanding the precise molecular mechanisms behind these activities. For instance, many quinoline derivatives exert their anticancer effects by inhibiting specific enzymes that are crucial for cancer cell growth and survival, such as vascular endothelial growth factor receptor-2 (VEGFR-2) and c-Met. researchgate.netnih.gov
Researchers are also investigating how quinoline derivatives can modulate the activity of proteins like Hsp90, which is involved in the folding and stabilization of many proteins required for tumor cell growth. nih.gov The detailed understanding of these mechanisms is vital for the rational design of more potent and selective therapeutic agents.
Application of Advanced Computational Methodologies for Predictive Modeling
Computational methods are increasingly being used to accelerate the discovery and development of new quinoline derivatives. nih.gov Techniques such as molecular docking and Density Functional Theory (DFT) allow researchers to predict how these molecules will interact with biological targets and to calculate their physicochemical properties. nih.govnih.govresearchgate.netresearchgate.net
These predictive models help in prioritizing which compounds to synthesize and test, thereby saving time and resources. encyclopedia.pub For example, computational studies have been used to design quinoline derivatives with potential activity as inhibitors of methionine synthase, an enzyme overexpressed in some cancer cells. nih.gov
Integration with Chemoinformatics and Machine Learning Approaches for Drug Discovery
The fields of chemoinformatics and machine learning are revolutionizing drug discovery. encyclopedia.pubnih.govresearchgate.net These approaches use algorithms to analyze vast amounts of chemical and biological data to identify patterns and relationships that can guide the design of new drugs. researchgate.netmdpi.com In the context of quinoline derivatives, machine learning models can predict the biological activity of virtual compounds, screen large chemical libraries for potential hits, and optimize the properties of lead compounds. researchgate.netencyclopedia.pub
The integration of these computational tools allows for a more data-driven and efficient approach to drug discovery, accelerating the identification of promising new therapeutic candidates. mdpi.com
Potential for New Therapeutic and Material Science Applications
The versatile nature of the quinoline scaffold continues to open up new avenues for therapeutic and material science applications. researchgate.netbiosynce.com In medicine, quinoline derivatives are being investigated for the treatment of a wide array of diseases, including various cancers, researchgate.netmdpi.com malaria, rsc.org and neurodegenerative disorders. nih.gov The ability to readily modify the quinoline structure allows for the fine-tuning of its biological activity to combat drug resistance and improve therapeutic outcomes. researchgate.net
In the realm of material science, quinoline derivatives are showing promise in the development of new materials for applications such as organic light-emitting diodes (OLEDs) and third-generation photovoltaics. researchgate.netresearchgate.net The unique photophysical properties of these compounds make them attractive candidates for these advanced technologies.
Contemporary Challenges and Future Opportunities in Quinoline Derivative Research
Despite the significant progress in quinoline research, several challenges remain. One of the major hurdles is the development of drug resistance, which can limit the long-term efficacy of quinoline-based therapies. researchgate.net Overcoming this requires the continuous development of new derivatives with novel mechanisms of action. rsc.org Furthermore, there is a constant need for more efficient, selective, and environmentally friendly synthetic methods. nih.gov
The future of quinoline derivative research is bright, with numerous opportunities for innovation. The ongoing development of novel synthetic strategies, coupled with the power of computational modeling and machine learning, will undoubtedly lead to the discovery of new quinoline-based compounds with enhanced properties for a wide range of applications in medicine and material science. rsc.orgnih.govrsc.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
